MDM2 Inhibitor

Übersicht

Beschreibung

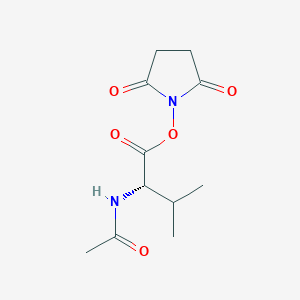

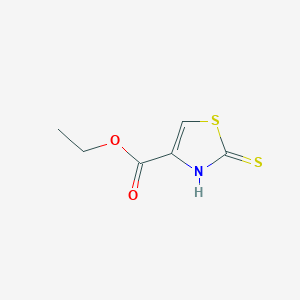

MDM2 Inhibitor is a cell-permeable boranyl-chalcone compound that binds strongly to MDM2 and irreversibly disrupts MDM2/p53 protein complex formation .

Synthesis Analysis

The synthesis of MDM2 inhibitors has been a focus of medicinal chemistry. The discovery of the first small molecule with MDM2 protein laid the foundation for the subsequent discovery of MDM2 inhibitors . The synthetic procedures and the characterization of novel compounds have been described in various studies .

Molecular Structure Analysis

The molecular structure of MDM2 inhibitors has been analyzed in several studies . The binding mode of MDM2 with small-molecule inhibitors was revealed, which is crucial for the development of effective inhibitors.

Chemical Reactions Analysis

MDM2 inhibitors have been developed to target the p53–MDM2 interaction, which plays a critical role in tumor development and progression . The development of small-molecule inhibitors for this interaction has been challenging due to the large binding surfaces and dispersed activity sites of protein-protein interactions .

Wissenschaftliche Forschungsanwendungen

Overview of MDM2 Inhibitors in Cancer Therapy

MDM2 inhibitors have shown significant promise in treating malignancies where MDM2 is overexpressed. This includes solid organ and hematologic malignancies, where they can potentially overcome chemoresistance, particularly in acute myeloid leukemia (AML) (Pi et al., 2019). The efficacy of these inhibitors in various cancers has been underscored by the development of several small molecules, which are evaluated in preclinical and clinical studies. This indicates that targeting MDM2 is a promising treatment strategy, as evidenced by the growing number of MDM2 inhibitors entering clinical trials (Konopleva et al., 2020).

Improving Efficacy Through Targeted Degradation of MDM2

A new approach to enhance the efficacy of MDM2-p53 inhibitors involves targeted degradation of MDM2. For instance, the IMiD-based MDM2 PROTAC 8, which reduces MDM2 protein levels through targeted degradation, has shown enhanced efficacy in preclinical models compared to nondegrading inhibitors (Wurz & Cee, 2019).

MDM2 Inhibitors in Non-Oncological Applications

Beyond cancer therapy, MDM2 inhibitors have shown potential in treating several nonmalignant diseases and conditions. These include inflammation, autoimmune diseases, dementia, neurodegenerative diseases, cardiovascular diseases, diabetes, obesity, and sterility. Inhibiting MDM2 has shown promising therapeutic efficacy in preclinical evaluations for these conditions (Wang et al., 2020).

MDM2 Inhibitors: Patents and Clinical Development

A substantial number of patents and research work have been focused on new MDM2-p53 interaction inhibitors, their combinations, and new indications. This growing interest in MDM2 inhibitors for both cancer and non-cancer diseases is reflected in the range of compounds undergoing clinical trials and in various stages of patent approval (Rusiecki et al., 2020).

Wirkmechanismus

Target of Action

The primary target of MDM2 inhibitors is the Mousedouble minute 2 (MDM2) protein . MDM2 is a molecule activated by p53 and plays a crucial role in the regulation of p53 . It functions as a negative regulator of p53 by facilitating its ubiquitination and subsequent degradation .

Mode of Action

MDM2 inhibitors aim to reactivate p53 by targeting either MDM2 binding or p53 phosphorylation . These inhibitors can either directly bind to MDM2 or modify p53 through phosphorylation . For instance, Nutlin-3a, an MDM2 inhibitor, can compete for binding sites in the N-terminus of MDM2 protein and p53 to block the binding between MDM2 and p53 . This results in a reduction in the degradation of p53 .

Biochemical Pathways

The MDM2-p53 interaction plays a key role in regulating numerous cellular processes . MDM2 serves as one of the main cellular modulators of p53, a transcription factor that plays a crucial role in cell cycle progression, apoptosis, senescence, DNA repair, and metabolism . MDM2 induces the degradation of p53 through ubiquitination after the p53-MDM2 interaction .

Result of Action

The action of MDM2 inhibitors leads to the reactivation of p53, resulting in the induction of apoptosis in tumor cells . This can lead to the reversal of the immunosuppressive microenvironment and triggering of immunogenic cell death . Furthermore, a significant correlation exists between the expression of MDM2 in tumors and the effectiveness of immunotherapy, predominantly in the context of immune checkpoint inhibition .

Action Environment

The action, efficacy, and stability of MDM2 inhibitors can be influenced by various environmental factors. For instance, the overexpression of MDM2 in many cancer types can inactivate the tumor suppression activity of the p53 protein . Therefore, the cellular environment, particularly the presence of MDM2 and the status of p53, plays a crucial role in the action of MDM2 inhibitors .

Zukünftige Richtungen

Targeting MDM2 remains a promising treatment approach. The development of MDM2 inhibitors that induce MDM2 degradation represents a novel strategy to downregulate MDM2 without the side effects of existing agents blocking p53-MDM2 binding . Further preclinical and clinical investigations are needed to realize the full potential of MDM2 inhibition in treating cancer .

Eigenschaften

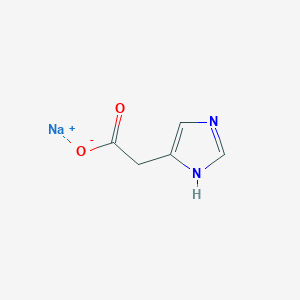

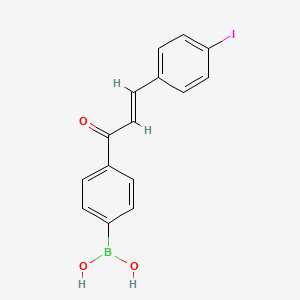

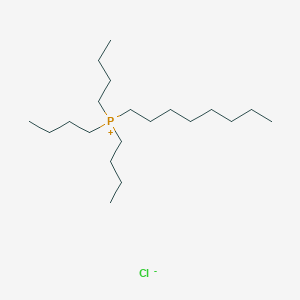

IUPAC Name |

[4-[(E)-3-(4-iodophenyl)prop-2-enoyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BIO3/c17-14-8-1-11(2-9-14)3-10-15(18)12-4-6-13(7-5-12)16(19)20/h1-10,19-20H/b10-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMGWCQXSPGCMW-XCVCLJGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)I)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)I)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BIO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MDM2 Inhibitor | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for MDM2 inhibitors?

A1: MDM2 inhibitors primarily function by disrupting the interaction between MDM2 (Murine Double Minute 2) and p53. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This interaction normally inhibits p53 activity. By preventing this interaction, MDM2 inhibitors allow for p53 stabilization and activation, leading to downstream effects like cell cycle arrest and apoptosis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does p53 activation lead to anti-tumor effects?

A2: p53 acts as a tumor suppressor by regulating various cellular processes, including:

- Cell cycle arrest: Activated p53 can halt cell cycle progression, giving the cell time to repair damaged DNA or, if damage is irreparable, induce apoptosis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Apoptosis: If DNA damage is irreparable, activated p53 can trigger programmed cell death (apoptosis) to eliminate potentially cancerous cells. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: Are there p53-independent effects of MDM2 inhibitors?

A3: Recent research suggests that some MDM2 inhibitors may exert anti-tumor effects independent of p53 status. For instance, specific MDM2 inhibitors have been shown to decrease MDM2 expression levels and activity in vitro and in vivo, impacting cancer cell growth and survival regardless of the p53 status. [, ]

Q4: What are the key downstream targets of p53 relevant to MDM2 inhibitor activity?

A4: Key downstream targets of p53 affected by MDM2 inhibitors include:

- p21 (CDKN1A): This cyclin-dependent kinase inhibitor plays a critical role in p53-mediated cell cycle arrest. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Pro-apoptotic proteins: These include BAX, BBC3 (PUMA), and NOXA, which are involved in initiating the apoptotic cascade. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q5: Can you explain the role of MDM4 in the context of MDM2 inhibitor activity?

A5: MDM4, similar to MDM2, negatively regulates p53 activity. Research indicates that MDM4 amplification might contribute to resistance to MDM2 inhibitors in certain cancers. [] Therefore, understanding the interplay between MDM2, MDM4, and p53 is crucial for optimizing therapeutic strategies using MDM2 inhibitors.

Q6: Is there detailed structural information available for all MDM2 inhibitors discussed in the provided research?

A6: The provided research primarily focuses on the biological activity and therapeutic potential of MDM2 inhibitors. While the molecular structures of some compounds like Nutlin-3, RG7388, MI-219, and DS-3032b are mentioned, detailed structural characterization, including molecular formula, weight, and spectroscopic data, is not provided in all cases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q7: What are the stability considerations for MDM2 inhibitors?

A7: The stability of MDM2 inhibitors under various conditions, such as temperature, pH, and exposure to light, is crucial for maintaining their efficacy. While the provided research does not provide specific details on the stability of individual compounds, it highlights the need for appropriate formulation strategies to enhance stability, solubility, and bioavailability. [, , , ]

Q8: What preclinical models have been used to evaluate MDM2 inhibitor efficacy?

A8: Various preclinical models have been employed to assess MDM2 inhibitor efficacy, including:

- Cell-based assays: These include measuring cell viability, proliferation, cell cycle arrest, and apoptosis in response to treatment with MDM2 inhibitors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Xenograft models: These involve implanting human cancer cells into immunodeficient mice and evaluating tumor growth inhibition following MDM2 inhibitor treatment. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Syngeneic models: These utilize immunocompetent mice implanted with murine tumor cells and allow for studying the impact of MDM2 inhibitors on the tumor microenvironment and immune responses. []

Q9: Have any MDM2 inhibitors progressed to clinical trials, and what are the key findings?

A9: Yes, several MDM2 inhibitors have advanced to clinical trials for various cancer types.

- Early-phase trials have shown promising anti-tumor activity for some MDM2 inhibitors, including RG7112 and DS-3032b. [, , ]

Q10: What are the known mechanisms of resistance to MDM2 inhibitors?

A10: Resistance to MDM2 inhibitors can emerge through various mechanisms, including:

- TP53 mutations: Mutations in the TP53 gene can render tumor cells unresponsive to MDM2 inhibitors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- MDM4 amplification: Increased levels of MDM4 can counteract the effects of MDM2 inhibition. []

- Defects in the p53 pathway downstream of MDM2: Even in the presence of wild-type p53, alterations in downstream signaling pathways can lead to resistance. []

Q11: Are there biomarkers that can predict response to MDM2 inhibitors?

A11:

- TP53 mutation status: TP53 mutations are a strong predictor of resistance to MDM2 inhibitors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Tumors with wild-type TP53 are generally more sensitive to treatment.

- Gene expression signatures: Research has identified gene expression profiles that correlate with sensitivity to MDM2 inhibitors, potentially serving as surrogate markers for p53 functionality. [, ]

Q12: What are some promising combination therapy strategies involving MDM2 inhibitors?

A12: Research highlights the potential of combining MDM2 inhibitors with other therapeutic modalities, including:

- Chemotherapy: Combining MDM2 inhibitors with conventional chemotherapeutic agents, such as doxorubicin and cisplatin, has shown synergistic effects in preclinical models, potentially enhancing anti-tumor activity. [, ]

- Bcl-2 inhibitors: Combining MDM2 inhibitors with Bcl-2 inhibitors, like ABT-199, has demonstrated synergistic induction of apoptosis in AML cells, even in cases with acquired resistance to Bcl-2 inhibitors. []

- Immune checkpoint inhibitors: Preclinical studies suggest that combining MDM2 inhibitors with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, can enhance anti-tumor immunity and potentially lead to more durable responses. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

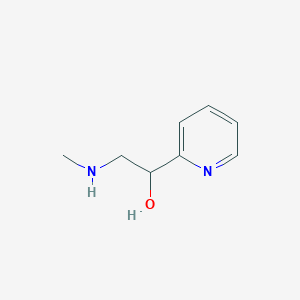

![Methyl 6,6'-dimethyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B3144852.png)

![2-[(3,5-Ditert-butyl-2-hydroxyphenyl)methylamino]propanoic acid](/img/structure/B3144922.png)